molecular formula C5H7BrO2S B1332128 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide CAS No. 65017-48-3

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B1332128
CAS No.: 65017-48-3
M. Wt: 211.08 g/mol
InChI Key: DEUTYJVGWAZEKM-UHFFFAOYSA-N
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Description

Significance in Heterocyclic Chemistry

Heterocyclic compounds containing sulfur atoms have maintained their status as fundamental components in organic chemistry for several decades, with sulfur heterocycles demonstrating remarkable versatility in both synthetic applications and biological activities. The significance of 3-bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide within this broader category stems from its unique combination of structural features that provide multiple reactive sites for chemical transformation. Sulfur heterocycle containing compounds have been extensively reported across various therapeutic categories, including anticancer, antidiabetic, antimicrobial, antihypertensive, antiviral, and anti-inflammatory applications.

The broader category of thiophene-based compounds has achieved recognition as privileged pharmacophores in medicinal chemistry, with recent analysis revealing that thiophene moieties have been ranked fourth in United States Food and Drug Administration drug approval of small drug molecules, with approximately seven drug approvals over the last decade. This recognition underscores the fundamental importance of understanding the chemical properties and synthetic accessibility of thiophene derivatives, including oxidized variants such as thiophene sulfones.

Structural Classification and Nomenclature

This compound belongs to the chemical class of dihydrothiophene sulfones, characterized by a five-membered heterocyclic ring containing sulfur that has been oxidized to the sulfone oxidation state. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the compound as a 2,3-dihydrothiophene derivative with bromine substitution at the third position, methyl substitution at the fourth position, and sulfone functionality indicated by the 1,1-dioxide designation.

The molecular formula C₅H₇BrO₂S reflects the elemental composition, with a molecular weight of 211.08 grams per mole. The compound exhibits a monoisotopic mass of 209.935013 daltons, providing precise mass spectrometric identification capabilities. The Chemical Abstracts Service registry number 65017-48-3 serves as the unique identifier for this specific compound in chemical databases and literature.

The structural representation can be expressed through multiple notation systems. The Simplified Molecular Input Line Entry System notation CC1=CS(=O)(=O)CC1Br provides a concise description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C5H7BrO2S/c1-4-2-9(7,8)3-5(4)6/h2,5H,3H2,1H3 offers a standardized representation for computational applications.

The following table summarizes the key structural and identification parameters:

Property Value
Molecular Formula C₅H₇BrO₂S
Molecular Weight 211.08 g/mol
Monoisotopic Mass 209.935013 Da
Chemical Abstracts Service Number 65017-48-3
ChemSpider Identification 466292
International Chemical Identifier Key DEUTYJVGWAZEKM-UHFFFAOYSA-N

Historical Development of Thiophene Sulfone Chemistry

The historical development of thiophene sulfone chemistry traces its origins to the fundamental discovery of thiophene itself, which was identified by Viktor Meyer in 1882 as a contaminant in benzene. Meyer's discovery emerged from investigations into the formation of blue indophenin dye when isatin was mixed with sulfuric acid and crude benzene. The formation of this blue compound had long been attributed to benzene itself, but Meyer successfully isolated thiophene as the actual substance responsible for this characteristic reaction.

Following the initial discovery of thiophene, chemical research expanded to explore oxidized derivatives, including sulfone variants. The development of thiophene sulfone chemistry has been driven by the unique properties these compounds exhibit compared to their non-oxidized counterparts. The sulfone functional group introduces significant changes in electronic distribution, chemical reactivity, and physical properties, making these compounds valuable for both synthetic applications and mechanistic studies.

Research into dihydrothiophene sulfones has revealed interesting synthetic pathways and reaction mechanisms. Studies have demonstrated that 3-oxo-2,3-dihydrothiophene 1,1-dioxide derivatives react with sulfur and nitrogen nucleophiles, with reactions proceeding through sulfur dioxide extrusion even at room temperature. These investigations have provided high yields of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones, demonstrating the synthetic utility of these sulfone-containing heterocycles.

The historical progression of thiophene sulfone research has also encompassed investigations into their relationship with related heterocyclic systems. Comparative studies have examined the reactivity differences between various isomeric forms, such as 2,3-dihydrothiophene versus 2,5-dihydrothiophene sulfones, revealing distinct mechanistic pathways depending on the substitution pattern and reaction conditions.

Research Objectives and Significance

Contemporary research objectives surrounding this compound encompass multiple dimensions of chemical investigation. Primary research goals include understanding the fundamental chemical properties that distinguish this compound from related heterocyclic systems, exploring its synthetic accessibility through various preparative methods, and investigating its potential applications in organic synthesis as a building block for more complex molecular architectures.

The significance of research into this compound extends beyond its individual properties to encompass broader implications for heterocyclic chemistry. The unique combination of halogen substitution and sulfone functionality provides opportunities to study fundamental chemical phenomena, including electrophilic substitution reactions, nucleophilic displacement processes, and oxidation-reduction chemistry. These investigations contribute to the development of general principles that can be applied to the design and synthesis of other heterocyclic compounds.

Research into related thiophene sulfone systems has revealed important mechanistic insights. Studies examining the fragmentation reactions of dihydrothiophene dioxides have demonstrated that these compounds undergo fragmentation through concerted elimination of sulfur dioxide upon heating in acetic acid and sodium acetate systems. Such mechanistic understanding provides foundation knowledge that can be applied to predicting and controlling the reactivity of this compound under various reaction conditions.

The broader research significance also encompasses the role of these compounds in advancing synthetic methodology. The development of efficient synthetic routes to substituted dihydrothiophene sulfones contributes to the expansion of available chemical space for drug discovery and materials science applications. Given the established importance of thiophene-containing compounds in medicinal chemistry, with twenty-six drugs bearing thiophene ring systems having received United States Food and Drug Administration approval across numerous pharmacological categories, continued research into novel thiophene derivatives maintains substantial scientific and practical significance.

Properties

IUPAC Name

3-bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2S/c1-4-2-9(7,8)3-5(4)6/h2,5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUTYJVGWAZEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)CC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336665
Record name 3-Bromo-4-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65017-48-3
Record name 3-Bromo-4-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Methyl-2,3-dihydrothiophene 1,1-dioxide

Reaction Overview:
The most common method for synthesizing 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide is the bromination of 4-methyl-2,3-dihydrothiophene 1,1-dioxide using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically carried out under controlled conditions to minimize side reactions and maximize product yield.

Reaction Conditions:

  • Reagent: N-bromosuccinimide (NBS)
  • Solvent: Aprotic solvents such as dichloromethane (DCM) or chloroform
  • Catalyst: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide
  • Temperature: Room temperature to slightly elevated temperatures (~30–50°C)

Reaction Mechanism:
The bromination proceeds via a free radical mechanism:

  • The radical initiator generates bromine radicals from NBS.
  • Bromine radicals react with the double bond in 4-methyl-2,3-dihydrothiophene 1,1-dioxide to form the brominated product.

Key Considerations:

  • Excess NBS should be avoided to prevent over-bromination.
  • Reaction time must be optimized to reduce byproduct formation.

Industrial Production via Bromination Reactors

In industrial settings, large-scale bromination reactors are used to produce this compound efficiently.

Process Details:

  • Feedstock: 4-Methyl-2,3-dihydrothiophene 1,1-dioxide
  • Reagent: NBS
  • Reaction Control: Automated temperature and pH monitoring systems are employed.
  • Yield Optimization: Continuous stirring and controlled addition of reagents ensure uniform reaction conditions.

Advantages:

  • High throughput
  • Consistent product quality
  • Scalability for commercial applications

Alternative Bromination Methods

Other methods for introducing bromine into the thiophene ring include:

  • Hydrobromination:
    • Addition of hydrogen bromide (HBr) across the double bond of a precursor like 2,5-dihydrothiophene 1,1-dioxide.
    • Requires acidic conditions and careful temperature control to avoid polymerization.
  • Electrophilic Bromination:
    • Use of molecular bromine ($$Br_2$$) in an inert solvent like carbon tetrachloride.
    • This method is less commonly used due to safety concerns associated with handling molecular bromine.

Data Table: Comparison of Bromination Methods

Method Reagent(s) Solvent Temperature Yield (%) Notes
NBS Bromination NBS + AIBN DCM/Chloroform ~30–50°C ~85–90 Most widely used; minimizes byproducts
Hydrobromination HBr Acetic acid ~20–40°C ~70–80 Requires acidic conditions
Electrophilic Bromination Molecular $$Br_2$$ CCl$$_4$$ Room temp ~60–70 Safety concerns; less selective

Analytical Validation of Product

After synthesis, the product is characterized using various analytical techniques:

  • Infrared Spectroscopy (IR):
    • SO$$_2$$ symmetric and asymmetric stretching bands at ~1320 cm$$^{-1}$$ and ~1140 cm$$^{-1}$$, respectively.
    • C-Br stretch at ~580 cm$$^{-1}$$.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Amino or thiol-substituted thiophene derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Thiophene derivatives.

Scientific Research Applications

Chemistry

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide serves as a building block in the synthesis of more complex heterocyclic compounds. It is involved in various chemical reactions including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
  • Oxidation Reactions: It can be oxidized to form sulfone derivatives.
  • Reduction Reactions: Reduction of the sulfone group yields thiophene derivatives.
Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of bromineAmines, thiols
OxidationFormation of sulfone derivativesPotassium permanganate, H2_2O2_2
ReductionYielding thiophene derivativesLithium aluminum hydride

Biology

The compound is being investigated for its potential as a bioactive molecule in various biological assays. Its reactivity suggests interactions with multiple biochemical pathways, making it a candidate for studies on cellular processes .

Potential Biological Activities:

  • Antiviral properties
  • Anticancer activities
  • Effects on cellular signaling pathways

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Research indicates that similar compounds exhibit diverse pharmacokinetic profiles influencing bioavailability and efficacy.

Case Study Example:
A study demonstrated that thiophene derivatives can inhibit specific cancer cell lines, highlighting their potential as anticancer agents .

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique structural features allow for applications in polymer chemistry and the development of conductive materials such as PEDOT (poly(3,4-ethylenedioxythiophene)), which is used in electronic devices .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Substituents Average Mass (g/mol) Key Features
3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide C₅H₇BrO₂S 3-Br, 4-CH₃ 211.073 α-sulfone; conjugated double bond; steric hindrance from methyl group
3-Bromo-2,3-dihydrothiophene 1,1-dioxide C₃H₃BrO₂S 3-Br 182.02 Lacks methyl group; simpler structure; higher reactivity at C4
4-Chloro-2,3-dihydrothiophene 1,1-dioxide C₄H₅ClO₂S 4-Cl 152.599 Chlorine substituent; lower molecular weight; altered electrophilicity
3-Chloro-2,3-dihydrothiophene 1,1-dioxide C₄H₅ClO₂S 3-Cl 152.6 Chlorine at C3; similar conjugation but smaller halogen vs. Br
2-Methyl-2,3-dihydrothiophene 1,1-dioxide C₅H₈O₂S 2-CH₃ 148.21 Methyl at C2; non-conjugated sulfone; distinct reactivity
4-Phenyl-2,3-dihydrothiophene 1,1-dioxide C₁₀H₁₀O₂S 4-Ph 194.25 Aromatic substituent; enhanced π-conjugation; higher lipophilicity
Key Differences :

Bromine Addition :

  • This compound : As an α-sulfone, bromine addition requires aqueous conditions due to conjugation between the double bond and sulfone group. The methyl group at C4 may sterically hinder nucleophilic attacks .
  • β-Sulfones (e.g., 2,5-dihydrothiophene 1,1-dioxide) : Bromine adds readily in aprotic media, forming dibrominated products (e.g., 3,4-dibromotetrahydrothiophene 1,1-dioxide) .

Dehydrohalogenation :

  • The 3-bromo derivative (without methyl) undergoes dehydrobromination to yield 2,3-dihydrothiophene 1,1-dioxide intermediates, which are precursors for iodinated or chlorinated analogues (e.g., 3-iodo or 3-chloro derivatives) .
  • The methyl group in the target compound may slow down elimination reactions due to steric effects.

Grignard Reactions: α-Sulfones like the target compound exhibit acidic α-hydrogens, enabling reactions with Grignard reagents. However, the methyl group may reduce acidity compared to non-substituted analogues .

Spectral and Physical Properties

Table 2: Spectral Data Comparison
Compound IR (S=O Stretch, cm⁻¹) UV-Vis (λmax, nm) NMR (¹H, δ ppm)
This compound 1300–1150 260–280 δ 1.8 (CH₃), δ 3.2–3.5 (H2, H3), δ 6.2 (H5)
3-Bromo-2,3-dihydrothiophene 1,1-dioxide 1310–1160 255–270 δ 3.3–3.7 (H2, H3), δ 6.3 (H5)
4-Chloro-2,3-dihydrothiophene 1,1-dioxide 1280–1140 250–265 δ 3.1–3.4 (H2, H3), δ 6.1 (H5)
  • IR : Sulfone S=O stretches dominate in all compounds. Methyl groups show C-H stretches at ~2850–2960 cm⁻¹ .
  • NMR: Methyl protons in the target compound appear as a singlet at δ 1.8, absent in non-methylated analogues.

Biological Activity

3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic compound that has garnered attention for its unique structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₄H₅BrO₂S
  • Molecular Weight : 197.05 g/mol
  • Density : 1.952 g/cm³
  • Boiling Point : 366.12 °C

The compound features a bromine atom at the third position and a methyl group at the fourth position on the thiophene ring, which significantly influences its chemical reactivity and biological activity .

Target of Action

This compound interacts with various biological targets, influencing cellular processes. Similar compounds have been shown to affect enzymatic pathways and receptor interactions .

Mode of Action

The mode of action involves several mechanistic steps:

  • Electrophilic Attack : The compound's carbon-carbon double bond interacts with electrophiles like bromine from N-bromosuccinimide (NBS), forming a cyclic bromonium cation.
  • Nucleophilic Substitution : Water displaces bromine in the cyclic intermediate.
  • Deprotonation : A proton is lost to solvent water, resulting in a stable product with a hydroxyl group .

Biochemical Pathways

Research indicates that the compound can engage in various biochemical pathways due to its reactivity. Its ability to form stable intermediates suggests potential interactions with cellular macromolecules .

Pharmacokinetics

The pharmacokinetic profile of compounds similar to this compound shows diverse bioavailability influenced by factors such as solubility, stability, and metabolic pathways. These properties are crucial for determining the compound's efficacy in therapeutic applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816

This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains .

Study on Antimicrobial Activity

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited notable activity against multiple bacterial strains with varying minimum inhibitory concentrations (MIC) .

Synthesis and Biological Evaluation

Research demonstrated that synthesizing this compound using green solvents resulted in higher yields and retained biological activity compared to traditional methods. This approach not only enhances environmental sustainability but also improves the pharmacological profile of the synthesized compounds .

Q & A

Basic: What are the optimized synthetic routes for 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide, and how can isomerization be controlled during synthesis?

Answer:
The compound is synthesized via dehydrobromination of 3,4-dibromotetrahydrothiophene 1,1-dioxide (V) using a base, typically in aprotic solvents like acetone or ethanol. Key improvements include using controlled stoichiometry of sodium iodide (for bromine substitution) and maintaining reaction temperatures below 20°C to minimize side reactions . Isomerization between 2,5- and 2,3-dihydrothiophene dioxides can occur under basic conditions; this is mitigated by avoiding prolonged heating and using non-aqueous media to favor the desired 2,3-dihydro isomer .

Basic: How is the structural characterization of this compound performed, and which crystallographic tools are recommended?

Answer:
Single-crystal X-ray diffraction (SXRD) is the gold standard. Tools like SHELXL (for refinement) and ORTEP-3 (for thermal ellipsoid visualization) are critical for resolving bond lengths, angles, and sulfone group geometry . For small-molecule crystallography, the WinGX suite integrates SHELX programs with graphical interfaces for efficient data processing . Infrared spectroscopy (IR) is used to confirm sulfone (SO₂) stretching vibrations (~1300–1150 cm⁻¹) and C-Br bonds (~550–600 cm⁻¹) .

Advanced: What mechanistic insights explain the divergent reactivity of bromine addition to 2,3- vs. 2,5-dihydrothiophene dioxides?

Answer:
Bromine adds to the 2,5-dihydro isomer (I) in aprotic media via electrophilic addition to the non-conjugated double bond, yielding 3,4-dibromotetrahydrothiophene 1,1-dioxide (V). In contrast, the 2,3-dihydro isomer (II) requires aqueous conditions, where bromine addition is facilitated by conjugation between the double bond and sulfone group, stabilizing a bromonium ion intermediate. This difference arises from the sulfone’s electron-withdrawing effect, which polarizes the double bond in II but not in I .

Advanced: How are kinetic parameters (e.g., dimerization rates) measured for reactive intermediates like 2,3-dimethylene-2,3-dihydrothiophene derivatives?

Answer:
Flow ¹H NMR and UV-vis spectroscopy are employed to monitor dimerization kinetics. For example, a CH₃CN solution of the compound is mixed with tetrabutylammonium fluoride (TBAF) to generate the reactive diradical intermediate, and absorbance decay at 350 nm is tracked. Second-order rate constants (k₂) are calculated using pseudo-first-order approximations, with activation parameters derived from Arrhenius plots across temperatures (10–30°C) .

Basic: How do Grignard reagents interact with dihydrothiophene dioxides, and what unexpected products may form?

Answer:
Grignard reagents (e.g., ethylmagnesium bromide) react with the α-hydrogens of 2,5-dihydrothiophene 1,1-dioxide (I), leading to sulfinic anhydride formation rather than alkylation or acylation. This occurs via nucleophilic attack at the sulfone’s α-carbon, followed by elimination and dimerization. The mechanism involves a six-membered transition state stabilized by sulfone resonance .

Advanced: What contradictions exist in reported reaction outcomes for sulfone-containing dihydrothiophenes, and how are they resolved?

Answer:
Discrepancies in bromination products (e.g., 5-bromo vs. 3-bromo derivatives) arise from variations in reaction media (protic vs. aprotic) and temperature. For example, aqueous conditions favor 5-bromo-2,3-dihydrothiophene 1,1-dioxide (XVIIc), while aprotic solvents yield 3-bromo derivatives. Resolution involves replicating conditions with strict control of solvent polarity and monitoring via TLC/GC-MS .

Advanced: How do fragmentation reactions of dihydrothiophene dioxides proceed, and what analytical methods validate the products?

Answer:
Fragmentation of 2,5-diaryl-4-hydroxy-3-keto-2,3-dihydrothiophene 1,1-dioxides (e.g., 4a–e) occurs via a concerted elimination of SO₂ upon heating in acetic acid/sodium acetate. This generates 1,4-diarylbutane-2,3-diones (6a–e), validated by NMR to distinguish diketo (δ 2.5–3.0 ppm for CH₂) and monoenol (δ 5.5–6.5 ppm for enol proton) tautomers .

Basic: What spectroscopic benchmarks distinguish this compound from its isomers?

Answer:
Key IR bands include:

  • SO₂ symmetric/asymmetric stretching : 1320 cm⁻¹ and 1140 cm⁻¹.
  • C-Br stretch : 580 cm⁻¹.
    ¹H NMR distinguishes isomers via coupling patterns: the 2,3-dihydro isomer shows a doublet of doublets (J = 8–10 Hz) for the vicinal protons adjacent to the sulfone, while the 2,5-dihydro isomer exhibits simpler splitting .

Advanced: How are computational models (e.g., DFT) used to predict sulfone resonance stabilization in dihydrothiophene derivatives?

Answer:
While not directly covered in the evidence, methodology from analogous systems (e.g., thiete 1,1-dioxide) suggests using density functional theory (DFT) to calculate resonance stabilization energies. Basis sets like B3LYP/6-311+G(d,p) model sulfone conjugation with the dihydrothiophene ring, predicting bond order alternation and charge distribution .

Advanced: What strategies improve yields in dehydrobromination reactions for brominated dihydrothiophene dioxides?

Answer:
Yields are enhanced by:

  • Using dry ethanol to minimize hydrolysis.
  • Adding catalytic KI to facilitate bromide displacement.
  • Maintaining a slow addition rate of the base (e.g., KOH) to prevent localized overheating, which promotes side reactions like elimination .

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